2-(bromomethyl)-1,1-dimethylcyclopentane
Description
2-(Bromomethyl)-1,1-dimethylcyclopentane is a brominated cyclopentane derivative characterized by a cyclopentane ring substituted with two methyl groups at the 1-position and a bromomethyl group at the 2-position. This structure confers unique steric and electronic properties, making it valuable in organic synthesis, particularly in alkylation reactions and as a precursor for pharmaceuticals or agrochemicals.
Properties
CAS No. |
1543085-56-8 |
|---|---|
Molecular Formula |
C8H15Br |
Molecular Weight |
191.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(bromomethyl)-1,1-dimethylcyclopentane can be synthesized through the bromination of 1,1-dimethylcyclopentane. The process typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or dichloromethane at a temperature range of 50-80°C. The reaction proceeds via a radical mechanism, where the bromine radical generated from NBS abstracts a hydrogen atom from the methyl group, leading to the formation of the bromomethyl product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer solvents and greener brominating agents is also explored to minimize environmental impact and improve safety.
Chemical Reactions Analysis
Types of Reactions
2-(bromomethyl)-1,1-dimethylcyclopentane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The bromomethyl group can be oxidized to form carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution, potassium cyanide (KCN) in ethanol, or ammonia (NH3) in ethanol.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol or sodium ethoxide (NaOEt) in ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium, or chromium trioxide (CrO3) in acetic acid.
Major Products
Nucleophilic Substitution: 2-(hydroxymethyl)-1,1-dimethylcyclopentane, 2-(cyanomethyl)-1,1-dimethylcyclopentane, 2-(aminomethyl)-1,1-dimethylcyclopentane.
Elimination: 1,1-dimethylcyclopentene.
Oxidation: 2-(carboxymethyl)-1,1-dimethylcyclopentane, 2-(formylmethyl)-1,1-dimethylcyclopentane.
Scientific Research Applications
2-(bromomethyl)-1,1-dimethylcyclopentane is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.
Material Science: Used in the preparation of polymers and advanced materials with specific properties.
Agrochemicals: Intermediate in the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-1,1-dimethylcyclopentane in chemical reactions involves the formation of reactive intermediates such as radicals or carbocations. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound undergoes dehydrohalogenation to form an alkene. The oxidation reactions involve the transfer of electrons from the bromomethyl group to the oxidizing agent, leading to the formation of carboxylic acids or aldehydes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest analogs include 1-bromopentane (linear bromoalkane) and brominated cycloalkanes (e.g., bromocyclohexane derivatives). Below is a comparative analysis:
Key Research Findings
- Steric Effects : The 1,1-dimethyl groups in this compound create significant steric hindrance, reducing its reactivity in nucleophilic substitution (SN2) reactions compared to linear bromoalkanes like 1-bromopentane . This property is critical in designing stereoselective syntheses.
- Thermal Stability: Cyclopentane derivatives generally exhibit higher thermal stability than linear alkanes due to ring strain minimization.
- Synthetic Utility : Unlike 1-bromopentane (used broadly in alkylations), the target compound’s cyclic structure favors applications in constrained environments, such as macrocycle synthesis or chiral catalyst frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
